molecular formula C15H18F3NO3 B13993892 tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

Cat. No.: B13993892
M. Wt: 317.30 g/mol
InChI Key: YCAODWMJVJAXEZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is a protected azetidine derivative featuring a trifluoromethylphenoxy substituent at the 3-position of the azetidine ring. This compound is synthesized via a chromatographic purification process, yielding a clear oil with a moderate yield of 47% . Key characterization data include:

  • 1H NMR (500 MHz, CDCl3): δ 7.60 (d, J = 7.5 Hz, 1H), 7.60–7.43 (m, 1H), 7.08–7.04 (m, 1H), 6.63 (d, J = 8.0 Hz, 1H), 4.98–4.92 (m, 1H), 4.34–4.29 (m, 2H), 4.08–4.04 (m, 2H), 1.45 (s, 9H).
  • ESI MS: m/z 262 [M−t-Bu]+ .

The tert-butyloxycarbonyl (Boc) group enhances stability and solubility, making it a versatile intermediate in medicinal chemistry, particularly for targeting retinol-binding protein 4 (RBP4) antagonists .

Properties

IUPAC Name

tert-butyl 3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c1-14(2,3)22-13(20)19-8-12(9-19)21-11-6-4-5-10(7-11)15(16,17)18/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAODWMJVJAXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Boc-Protected Azetidine Intermediates

A common starting point is azetidine-3-carboxylic acid or its derivatives, which undergo Boc protection and functional group transformations:

  • Boc Protection : Azetidine-3-amine derivatives are reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in an organic solvent like methylene chloride at 10–40 °C to yield tert-butyl azetidine-1-carboxylate derivatives with high yield (~91%).

  • Halomethylation or Hydroxymethylation at Position 3 : The azetidine ring is functionalized at the 3-position to introduce a leaving group or nucleophile handle. For example, tert-butyl 3-(chloromethyl)azetidine-1-carboxylate or tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate can be prepared by selective halogenation or hydroxylation reactions.

  • Conversion to Sulfonate Esters : Hydroxymethyl intermediates are converted to sulfonate esters such as tosylates or mesylates using sulfonylation reagents like para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride in the presence of amine bases (e.g., triethylamine) to facilitate subsequent nucleophilic substitution.

Introduction of the 3-(Trifluoromethyl)phenoxy Group

The key step involves nucleophilic substitution or coupling to attach the 3-(trifluoromethyl)phenoxy substituent:

  • Nucleophilic Aromatic Substitution (SNAr) : The phenoxy group bearing a trifluoromethyl substituent at the meta position is introduced by reacting the azetidine intermediate bearing a good leaving group (e.g., tosylate or halide) with 3-(trifluoromethyl)phenol under basic conditions. This reaction typically proceeds in polar aprotic solvents like dimethylformamide at elevated temperatures (~80 °C).

  • Use of Base and Heating : The reaction mixture is often heated to 80 °C for extended periods (24–48 hours) to ensure complete substitution. Bases such as potassium carbonate or sodium hydride may be used to deprotonate the phenol and generate the phenoxide nucleophile.

  • Alternative Coupling Methods : In some cases, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig etherification) may be employed to form the aryl-oxygen bond, although specific references to this method for this compound are limited in the surveyed literature.

Purification and Isolation

  • After the substitution reaction, the product is purified by aqueous extraction, organic solvent washes, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

  • Crystallization from solvents such as hexane or ethyl acetate at controlled temperatures (5–50 °C) is used to obtain pure this compound as a solid.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10–40 °C High yield (~91%), standard carbamate protection
Hydroxymethylation or Halogenation Sodium borohydride or Red-Al for reduction; halogenation reagents for chloromethyl derivatives Use of hydride reducing agents such as sodium borohydride or Red-Al
Sulfonylation Para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride, triethylamine Formation of tosylate or mesylate leaving groups
Phenoxy Substitution 3-(Trifluoromethyl)phenol, base (K2CO3, NaH), DMF, 80 °C, 24–48 hours Nucleophilic aromatic substitution to form aryl ether
Purification Aqueous extraction, ethyl acetate washes, drying over Na2SO4, concentration, crystallization Solvent choice and temperature control critical for purity

Research Findings and Optimization Notes

  • Hydride Reducing Agents : Several hydride reagents such as sodium triacetoxyborohydride, lithium aluminum hydride, and diisobutylaluminum hydride have been evaluated for intermediate reductions, with sodium borohydride and Red-Al showing practical efficiency.

  • Fluorination and Halogenation Side Reactions : Formation of minor impurities such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (1–5%) can occur during fluorination steps but can be minimized by treatment with 1,4-diazabicyclo[2.2.2]octane and purification by aqueous extraction.

  • Reaction Monitoring : Thin layer chromatography and proton nuclear magnetic resonance spectroscopy are routinely used to monitor reaction progress, especially during acetoxylation and substitution steps.

  • Scalability : The described methods have been demonstrated on gram-scale synthesis with consistent yields, indicating suitability for research and development scale.

Summary Table of Preparation Route

Intermediate/Product Key Reaction Type Reagents/Conditions Yield/Notes
Azetidine-3-carboxylic acid Starting material Commercially available or synthesized -
Boc-protected azetidine (tert-butyl azetidine-1-carboxylate) Boc protection Di-tert-butyl dicarbonate, triethylamine, DCM, 10–40 °C ~91% yield
Hydroxymethyl or halomethyl azetidine intermediates Reduction/halogenation Sodium borohydride or Red-Al, halogenation reagents Efficient conversion
Sulfonate esters (tosylates/mesylates) Sulfonylation Para-toluenesulfonyl chloride, triethylamine Enables nucleophilic substitution
This compound Nucleophilic aromatic substitution 3-(Trifluoromethyl)phenol, base, DMF, 80 °C, 24–48 h Final product, purified

Chemical Reactions Analysis

tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to changes in their activity. The azetidine ring can also participate in various biochemical pathways, influencing the compound’s overall effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate with structurally related azetidine and heterocyclic derivatives:

Compound Name Structural Features Physical State Key Data Reference
This compound Azetidine core, 3-(trifluoromethyl)phenoxy substituent Clear oil Yield: 47%; ESI MS m/z 262 [M−t-Bu]+
tert-Butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate (33) Azetidine core, cyano and trifluoromethylthio groups Colorless crystal (mp 122–123°C) X-ray crystallography confirmed structure
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) Azetidine core, indole and methoxycarbonyl substituents Yellow oil HRMS: 367.1633 [M+H]+; Yield: 55%
tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate Piperidine core, similar phenoxyethyl side chain Colorless liquid Molecular weight: 373.41; Sensitive to irritants
(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate Pyrrolidine core, trifluoromethylphenoxy substituent Not reported Molecular weight: 331.33
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Azetidine core, hydroxyethyl substituent Liquid (predicted bp 287.4°C) pKa: 15.05; Density: 1.092 g/cm³

Functional Group Impact on Properties

  • Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity (e.g., compounds in ).
  • Heterocyclic Variants: Azetidine vs. Pyrrolidine (5-membered ring): Reduced strain compared to azetidine, altering conformational flexibility .
  • Polar Substituents : Hydroxyethyl or methoxycarbonyl groups (e.g., ) improve water solubility but may reduce membrane permeability.

Biological Activity

tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a trifluoromethyl group and an azetidine ring, suggests interesting biological properties that merit detailed investigation.

  • Molecular Formula : C15H18F3NO3
  • Molecular Weight : 317.303 g/mol
  • CAS Number : 1609671-83-1

The compound's structure includes a tert-butyl group, which enhances its lipophilicity, potentially affecting its biological activity and pharmacokinetics.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the context of cancer therapeutics. The following sections summarize key findings related to its biological activity.

Anticancer Activity

Recent studies suggest that azetidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including:

CompoundCell LineIC50 (μM)Reference
Compound AMDA-MB-231 (TNBC)0.126
Compound BMCF-7 (Breast Cancer)17.02
Compound CHCT-116 (Colon Cancer)0.48

These findings indicate that the presence of electron-withdrawing groups, such as trifluoromethyl, may enhance the potency of these compounds against specific cancer types.

The mechanism by which this compound exerts its effects may involve several pathways:

  • Apoptosis Induction : Compounds in this class have been shown to increase caspase activity, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Flow cytometry studies reveal that these compounds can induce G1 phase arrest in cancer cells, preventing proliferation.
  • Matrix Metalloproteinase Inhibition : Some derivatives exhibit inhibitory effects on MMP-2 and MMP-9, which are implicated in tumor metastasis and invasion.

Case Studies

Several case studies highlight the therapeutic potential of azetidine derivatives:

  • Study on MDA-MB-231 Cells : A derivative displayed potent anti-metastatic properties in vivo, significantly reducing lung metastasis in mouse models compared to standard treatments like TAE226 .
  • Selectivity Index Analysis : Research indicates that certain derivatives show a favorable selectivity index for cancer cells over normal cells, suggesting reduced toxicity and improved therapeutic windows .

Q & A

Q. Table 1: Representative Analytical Data

TechniqueKey DataReference
LCMSm/z 450 [M+H₂O]⁺
HPLCRetention time: 0.90 min
¹H NMR (CDCl₃)δ 1.45 (s, 9H), 3.85–4.10 (m, 4H)
HRMSObserved m/z: 354.1289 ([M+H]⁺)

Basic: How can researchers purify this compound, and what challenges arise during isolation?

Methodological Answer:
Purification methods :

  • Flash chromatography : Use silica gel with hexane/EtOAc (10:1 to 1:1) gradients. Low-polarity fractions elute first due to the hydrophobic tert-butyl group .
  • C18 reverse-phase HPLC : Effective for removing polar byproducts (e.g., unreacted phenol derivatives) .
    Challenges :
  • Hydrolysis risk : The Boc group is sensitive to acidic conditions. Avoid TFA during purification; instead, use neutral aqueous workups (e.g., sat. NaHCO₃) .
  • Crystallization difficulty : The compound often remains an oil; lyophilization or trituration with cold ether may solidify it .

Advanced: How can conflicting spectral data (e.g., unexpected LCMS adducts or NMR shifts) be resolved?

Methodological Answer:
Case study : If an LCMS peak at m/z 468 ([M+NH₄]⁺) is observed instead of [M+H]⁺:

Adduct identification : Use high-resolution MS to distinguish between [M+H]⁺, [M+Na]⁺, or solvent adducts. For example, a Δ mass of 18 Da suggests H₂O adducts .

NMR analysis : Compare aromatic proton integrals. A discrepancy may indicate regioisomeric byproducts from incomplete phenoxy coupling. 2D NMR (COSY, HSQC) can clarify substitution patterns .

Chromatographic tailing : Adjust HPLC gradients to resolve co-eluting impurities. For example, increasing acetonitrile from 50% to 70% over 20 minutes improves separation .

Advanced: What computational methods predict the stability of this compound under basic or acidic conditions?

Methodological Answer:
Key approaches :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess Boc group lability. The tert-butyl carbamate has an activation energy (ΔG‡) of ~25 kcal/mol for acid-catalyzed hydrolysis .
  • Molecular dynamics (MD) : Simulate solvation in DMSO/water mixtures to predict aggregation tendencies. The CF₃ group enhances hydrophobicity, increasing aggregation at high concentrations .
  • pKa prediction : Tools like MarvinSketch estimate the azetidine nitrogen pKa ≈ 4.5, indicating protonation under acidic conditions, which accelerates Boc cleavage .

Advanced: How does the trifluoromethylphenoxy moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
Electronic effects :

  • The CF₃ group is electron-withdrawing, reducing electron density on the phenoxy oxygen and limiting nucleophilic aromatic substitution (SNAr) reactivity.
    Applications :
  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with arylboronic acids at 80°C to functionalize the azetidine ring. The Boc group remains intact under these conditions .
  • Photocatalysis : The CF₃ group enhances stability in radical reactions (e.g., C–H arylation) by minimizing undesired C–F bond cleavage .

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